4-(2-Phenyloxazol-4-yl)benzenamine
Description
4-(2-Phenyloxazol-4-yl)benzenamine is an aromatic amine derivative featuring a phenyl-substituted oxazole ring attached to a benzenamine core. The oxazole moiety contributes to its rigidity and electron-withdrawing characteristics, while the benzenamine group provides a reactive site for further functionalization .
Key physicochemical properties (where available) include:
- Molecular formula: C₁₅H₁₁N₂O
- Molecular weight: ~235.27 g/mol (exact value may vary based on substituents)
- Structural features: Aromatic amine linked to a phenyloxazole heterocycle.
Properties
Molecular Formula |
C15H12N2O |
|---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
4-(2-phenyl-1,3-oxazol-4-yl)aniline |
InChI |
InChI=1S/C15H12N2O/c16-13-8-6-11(7-9-13)14-10-18-15(17-14)12-4-2-1-3-5-12/h1-10H,16H2 |
InChI Key |
QRLDOTWIJSVOTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CO2)C3=CC=C(C=C3)N |
Origin of Product |
United States |
Comparison with Similar Compounds
4-(Thiazol-2-yl)benzenamine
- Structure : Replaces the oxazole ring with a thiazole (sulfur-containing heterocycle).
- Properties : Thiazole’s sulfur atom enhances polarizability and may improve solubility in polar solvents compared to oxazole.
- Applications : Used in optoelectronic materials and as a ligand in coordination chemistry .
4-(1H-Imidazol-4-yl)benzenamine
- Structure : Substitutes oxazole with an imidazole ring (two nitrogen atoms).
- Properties : Imidazole’s basicity and hydrogen-bonding capacity make it suitable for pharmaceutical applications (e.g., enzyme inhibition).
- Thermal stability : Melting point reported at 97°C, higher than many oxazole derivatives due to stronger intermolecular interactions .
4-(2-Quinolinyl)benzenamine
- Structure: Incorporates a quinoline moiety (fused benzene-pyridine system).
- Properties : Extended conjugation increases UV absorption and fluorescence. Demonstrated biological activity in pharmaceutical research .
Functional Group Variations
4-(2,4-Dichlorophenoxy)benzenamine
Benzenamine, 4-(phenylazo)
- Structure : Features a phenylazo (-N=N-) group.
- Properties: Azo dyes exhibit strong absorbance in visible light; used in photochemical applications. Potential mutagenicity requires careful handling .
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